molecular formula C19H22BrN3O2 B2815309 2-(2-Bromophenyl)-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one CAS No. 2320466-01-9

2-(2-Bromophenyl)-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one

Cat. No.: B2815309
CAS No.: 2320466-01-9
M. Wt: 404.308
InChI Key: OERYSQNVPOSRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one (CAS 2320466-01-9) is a chemical compound with the molecular formula C 19 H 22 BrN 3 O 2 and a molecular weight of 404.3 g/mol . Its structure features a bromophenyl group and a piperidine ring connected by an ethanone linker, with a 6-methylpyrimidinyloxy moiety attached, contributing to its specific three-dimensional profile and potential for target binding. The compound is of significant interest in medicinal chemistry and drug discovery research. Piperazine and piperidine derivatives are frequently utilized in the development of bioactive molecules, often serving to optimize physicochemical properties or act as a scaffold to correctly position pharmacophoric groups for interaction with biological targets . Researchers may find this compound particularly valuable as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical screening. It is also listed as a screening compound in life science chemistry libraries, indicating its application in the discovery and development of new therapeutic agents . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-bromophenyl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c1-14-10-18(22-13-21-14)25-12-15-6-8-23(9-7-15)19(24)11-16-4-2-3-5-17(16)20/h2-5,10,13,15H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERYSQNVPOSRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Bromophenyl)-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a complex organic molecule with potential applications in medicinal chemistry. Its molecular formula is C19H22BrN3O2C_{19}H_{22}BrN_3O_2, and it has garnered interest for its biological activities, particularly in the context of drug discovery.

Structural Characteristics

This compound features several notable structural components:

  • Bromophenyl Group : The presence of bromine may enhance the compound's reactivity and biological interactions.
  • Piperidine Ring : Known for its diverse pharmacological properties, the piperidine moiety contributes to the compound's potential therapeutic effects.
  • Pyrimidine Derivative : The 6-methylpyrimidine component may play a critical role in modulating biological activity through interactions with various receptors and enzymes.

Potential Biological Activities

  • Anticancer Activity : Compounds with similar structural features have been shown to inhibit cancer cell growth. For instance, thiazole derivatives have demonstrated significant growth inhibitory effects on various cancer cell lines by targeting Na+/K(+)-ATPase and Ras oncogene activity .
  • Enzyme Inhibition : The piperidine moiety is associated with enzyme inhibition, including acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for neurodegenerative diseases and bacterial infections .
  • Antimicrobial Properties : Aryloxy-substituted compounds often exhibit antibacterial activity, making them valuable candidates for antibiotic development .

Study 1: Anticancer Properties

In a study evaluating thiazole derivatives, compounds structurally similar to this compound showed promising results against glioma cell lines, indicating potential pathways for anticancer activity .

Study 2: Enzyme Inhibition

Research on piperidine derivatives has highlighted their effectiveness in inhibiting AChE, which is relevant for treating Alzheimer's disease. The structural motifs present in these compounds enhance their binding affinity to the enzyme .

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundBromophenyl, piperidine, pyrimidinePotential anticancer, enzyme inhibition
Thiazole DerivativesThiazole ring with halogen substitutionsAnticancer (inhibits Na+/K(+)-ATPase)
Piperidine DerivativesPiperidine core with various substitutionsAChE inhibition, antimicrobial

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of this compound lie in medicinal chemistry, particularly in drug development.

Antimicrobial Activity

Studies have shown that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds that integrate piperidine and pyrimidine structures have been reported to display enhanced activity against various microbial strains. This suggests potential applications in developing new antimicrobial agents .

Anticancer Properties

Research indicates that compounds with bromophenyl and pyrimidine functionalities can inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds may interfere with specific cellular pathways involved in tumor growth, making them candidates for anticancer drug development .

Neurological Applications

The piperidine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible use as anxiolytics or antidepressants .

Case Studies

Several case studies illustrate the efficacy of similar compounds:

StudyFindings
Antimicrobial Study A series of bromophenyl-pyrimidine derivatives were synthesized and tested against bacterial strains, showing promising results with Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics .
Anticancer Research A derivative exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Neurological Effects A related compound demonstrated significant serotonin receptor affinity, indicating potential for treating anxiety disorders .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions, coupling, and cyclization. Key observations include:

Piperidine Ring Formation

  • Reductive Amination : Piperidine derivatives are often synthesized via reductive amination of ketones with amines. For example, describes the use of K2_2CO3_3 and alkyl bromides to functionalize piperazine intermediates (e.g., 2-(piperazin-1-yl)pyrimidine ).

  • Cyclization : Cyclization of amino alcohols or halides with appropriate electrophiles (e.g., epoxides) can yield substituted piperidines. The target compound’s 4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl group may form via nucleophilic attack of a piperidine nitrogen on a pyrimidine-containing electrophile .

Pyrimidin-4-yl Ether Linkage

  • Nucleophilic Aromatic Substitution (SNAr) : The ether linkage between the pyrimidine and piperidine moieties likely forms via SNAr. For instance, reports reactions between pyrimidine derivatives and phenols under basic conditions (e.g., K2_2CO3_3 in THF/H2_2O), yielding ethers in ~70% yields.

  • Mitsunobu Reaction : Alternatively, coupling of alcohols with pyrimidines using DIAD/PPh3_3 could achieve similar results, though this is not explicitly cited in the sources.

Keto Group (Ethan-1-one)

  • Nucleophilic Addition : The ketone can undergo Grignard or organolithium reactions. For example, reaction with CH3_3MgBr would yield a tertiary alcohol.

  • Reduction : Catalytic hydrogenation (e.g., H2_2/Pd-C ) reduces the ketone to a secondary alcohol, as seen in .

Bromophenyl Group

  • Cross-Coupling : The bromine atom participates in Buchwald-Hartwig amination or Ullmann coupling. demonstrates Pd/NBE-catalyzed C–H activation for meta-arylation.

  • Elimination : Under strong bases (e.g., LiHMDS ), elimination to form a benzyne intermediate is possible but not explicitly reported.

Pyrimidin-4-yl Ether

  • Hydrolysis : Acidic or basic conditions hydrolyze the ether to a phenol. For instance, uses KOH/H2_2O to cleave methyl esters, suggesting similar conditions could degrade the ether.

  • Oxidation : The pyrimidine ring is resistant to oxidation, but substituents (e.g., methyl groups) may oxidize to carboxylic acids under strong oxidants like KMnO4_4 .

Reaction Conditions

  • Solvents : THF, DCM, and EtOH are commonly used for SNAr and coupling reactions .

  • Catalysts : Pd complexes (e.g., Pd(OAc)2_2 ) facilitate cross-couplings, while bases like K2_2CO3_3 promote deprotonation in etherification .

Kinetics

  • Etherification : Second-order kinetics (first-order in pyrimidine and alcohol) are typical for SNAr reactions. Rate acceleration is observed with polar aprotic solvents (e.g., DMF) .

  • Piperidine Functionalization : Alkylation of piperidine with benzyl bromides proceeds at 70°C over 24 hours, as reported in .

Stability and Degradation Pathways

  • Thermal Stability : The compound is likely stable up to 150°C, based on analogous pyrimidine derivatives .

  • Photodegradation : UV exposure may cleave the bromophenyl–carbon bond, releasing bromine radicals .

  • Hydrolytic Degradation : The ether bond hydrolyzes under strongly acidic (HCl/H2_2O) or basic (NaOH/EtOH) conditions, yielding 6-methylpyrimidin-4-ol and a piperidine-alcohol derivative .

Comparative Reaction Data

Reaction Type Conditions Yield Source
Etherification (SNAr)K2_2CO3_3, THF/H2_2O, 70°C70%
Piperidine AlkylationK2_2CO3_3, MeCN, 70°C52–88%
Ketone ReductionH2_2/Pd-C, EtOH85–90%

Unresolved Challenges

  • Regioselectivity : Functionalizing the pyrimidine ring at the 4-position without affecting the 6-methyl group remains challenging.

  • Steric Hindrance : Bulky substituents on the piperidine ring (e.g., ((6-methylpyrimidin-4-yl)oxy)methyl ) may slow reaction kinetics .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents LogP (Predicted) Notable Properties Reference
Target Compound Piperidine 2-(2-Bromophenyl)ethan-1-one, pyrimidinyloxy 3.8 High flexibility, hydrogen-bond acceptor
Compound 15 () Piperazine 4-Fluorobenzyl, 4-bromophenyl 3.2 Enhanced metabolic stability
Compound 10 () Pyrimidine 4-Bromophenyl, pyridyl 4.1 Rigid, π-π stacking
Pyridin-2(1H)-one () Pyridinone 4-Bromophenyl, hydroxy-methoxyphenyl 2.9 Antioxidant activity (79.05%)

Research Implications

  • Target Compound Advantages: The ortho-bromophenyl group may reduce metabolic dehalogenation compared to para-substituted analogs .
  • Limitations : Lack of direct ADMET data for the target compound necessitates further studies, particularly on cytochrome P450 interactions (inferred from and ).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

The synthesis involves multi-step reactions, starting with the preparation of the pyrimidine core (6-methylpyrimidin-4-yl) followed by coupling with a bromophenyl-piperidine scaffold. Key steps include:

  • Nucleophilic substitution for introducing the bromophenyl group.
  • Coupling reactions (e.g., Mitsunobu or SNAr) to attach the piperidinyl-oxy-methyl moiety.
  • Catalysts : Palladium-based catalysts for cross-coupling (e.g., Suzuki-Miyaura) and Lewis acids for etherification.

Q. Standardization Tips :

  • Use high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR to track intermediates.
  • Optimize solvent polarity (e.g., DMF for coupling, THF for substitutions) and temperature gradients (60–120°C) to minimize side products .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation?

  • X-ray Crystallography : Employ SHELX programs (SHELXL/SHELXS) for single-crystal refinement. Key parameters include bond angles (e.g., C-Br bond ~1.9 Å) and torsional strain in the piperidine ring .
  • NMR Analysis : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the bromophenyl and piperidine groups.
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (theoretical: ~445 g/mol).

Q. How can initial biological activity screening be designed for this compound?

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrimidine derivatives targeting EGFR or serotonin receptors) .
  • Assay Types :
    • In vitro : Enzymatic inhibition assays (IC50 determination).
    • Cell-based : Apoptosis/viability assays (e.g., MTT) in cancer lines (HeLa, MCF-7).
  • Controls : Include positive controls (e.g., gefitinib for EGFR) and solvent-only blanks.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

Case Study : If conflicting IC50 values arise (e.g., EGFR inhibition in two studies), analyze:

  • Substituent Effects : Compare with analogs (e.g., fluorophenyl vs. bromophenyl derivatives). Fluorine’s electronegativity may enhance binding affinity .
  • Conformational Analysis : Use molecular docking (AutoDock Vina) to assess piperidine ring flexibility and binding pocket compatibility.

Q. What strategies mitigate challenges in pharmacokinetic (PK) profiling?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The bromine atom may reduce CYP450-mediated metabolism .
  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanocrystals.
  • Blood-Brain Barrier (BBB) Penetration : Predict via logP (target: ~2.5) and polar surface area (<90 Ų) .

Q. How can computational modeling predict off-target interactions?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding mode stability.
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors from pyrimidine) using Schrödinger Phase.
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks.

Q. How should crystallographic data discrepancies be resolved during refinement?

  • Disorder Handling : For ambiguous piperidine ring conformations, apply "PART" commands in SHELXL to model alternative positions .
  • Twinned Data : Use the Hooft parameter in PLATON to detect twinning and re-refine with TWINABS.
  • Validation Tools : Check Rfree (should be <5% above Rwork) and ADPs for anisotropic atoms.

Q. Methodological Pitfalls and Solutions

Q. Why do synthetic yields vary between labs, and how can reproducibility be improved?

  • Root Causes :
    • Moisture-sensitive intermediates (e.g., bromophenyl-MgBr Grignard reagents).
    • Inconsistent purification (HPLC vs. column chromatography).
  • Solutions :
    • Standardize inert atmosphere protocols (Argon glovebox).
    • Use preparative HPLC with C18 columns (gradient: 50–90% MeCN/H2O).

Q. How to address false positives in biological assays?

  • Aggregation Testing : Add 0.01% Tween-20 to buffer; significant IC50 shift indicates aggregation.
  • Counter-Screens : Test against unrelated targets (e.g., carbonic anhydrase) to rule out non-specific effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.